molecular formula C18H21N3O3 B4141004 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide

2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide

Cat. No. B4141004
M. Wt: 327.4 g/mol
InChI Key: HTHARNGGNPNUGJ-UHFFFAOYSA-N
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Description

2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide, also known as BANPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 329.4 g/mol.

Mechanism of Action

The mechanism of action of 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide involves the inhibition of various enzymes and proteins, including tubulin, topoisomerase II, and DNA polymerase. These enzymes and proteins are essential for cell growth and replication, and their inhibition by 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide leads to the death of cancer cells and microorganisms.
Biochemical and Physiological Effects:
2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide has also been found to modulate the immune system by increasing the production of cytokines and chemokines, which are involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its instability in acidic and basic conditions and sensitivity to light and heat can limit its use in certain experiments. Additionally, the cost of synthesizing 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide can be high, which may limit its availability for research purposes.

Future Directions

Several future directions for research on 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide include the development of new derivatives with improved efficacy and selectivity, the investigation of its potential applications in other fields such as neuroscience and immunology, and the optimization of its synthesis method to increase yield and purity. Additionally, the use of 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.

Scientific Research Applications

2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide has also been shown to possess potent inhibitory effects on the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide has been found to inhibit the growth of certain fungal and bacterial strains, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-4-12-19-17-11-10-15(21(23)24)13-16(17)18(22)20(2)14-8-6-5-7-9-14/h5-11,13,19H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHARNGGNPNUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butylamino)-N-methyl-5-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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